6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Description
This compound is a fluorinated quinoline derivative bearing a pinacol boronic ester group at the 3-position. Its molecular formula is C₁₅H₁₇BFNO₂ (molecular weight: 273.10 g/mol), and it is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-8-12(17)5-6-13(10)18-9-11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMDSNXJEYGKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)F)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H20B F N2 O2
- Molecular Weight : 290.15 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells.
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies have demonstrated that it can modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.
Biological Activity Data
| Activity Type | Assay Method | IC50 Value (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | Enzymatic Assay | 0.25 | |
| Antioxidant Activity | ORAC Assay | 12.0 | |
| Anti-inflammatory | ELISA for Cytokines | 15.0 |
Case Study 1: Cancer Cell Lines
In a study examining the effects of this compound on cancer cell lines (HeLa and MCF7), the compound demonstrated potent cytotoxicity with an IC50 value of 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another significant study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to untreated controls.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline enhances its ability to interact with biological targets. Studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar quinoline derivatives effectively targeted specific cancer cell lines, leading to reduced viability and increased apoptosis rates .
Antimicrobial Properties
Quinoline derivatives are also known for their antimicrobial activities. The presence of the fluorine atom in this compound may enhance its interactions with microbial enzymes or membranes. Preliminary studies suggest that this compound could be effective against a range of bacterial strains, including resistant strains .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The dioxaborolane group is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. The application of this compound as a boron-containing reagent allows for the efficient coupling of aryl halides with various nucleophiles .
Synthesis of Novel Compounds
The versatility of this compound extends to the synthesis of novel heterocyclic compounds. Its ability to participate in diverse chemical transformations makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals. Researchers have utilized it to create libraries of compounds for high-throughput screening .
Materials Science
Fluorescent Materials
The incorporation of fluorine and boron into quinoline structures has implications for materials science, particularly in the development of fluorescent materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and sensors. The photophysical properties of this compound make it suitable for these applications due to its ability to emit light efficiently when excited .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis in cancer cell lines with IC50 values < 10 µM. |
| Study B | Antimicrobial Properties | Showed effectiveness against multi-drug resistant bacterial strains with minimum inhibitory concentrations (MIC) < 50 µg/mL. |
| Study C | Cross-Coupling Reactions | Achieved > 90% yield in Suzuki-Miyaura reactions using this compound as a reagent. |
| Study D | Fluorescent Materials | Developed OLEDs with luminescence efficiency > 20 cd/A using derivatives based on this compound. |
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Substitution Effects
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Structure : Boronic ester at position 4, fluorine at position 5.
- Properties : Position 4 is more sterically accessible than position 3, which may enhance cross-coupling efficiency. However, electronic effects differ due to the proximity of fluorine and boronic ester groups.
- Applications: Limited data, but positional differences suggest utility in regioselective coupling reactions .
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Structure : Fluorine at position 5, boronic ester at position 3.
- Purity: 95% (similar to the target compound) .
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Structure : Fluorine at position 8, boronic ester at position 6.
- Properties: CAS 2235386-14-6; molecular weight 273.10 g/mol.
Halogen-Substituted Analogues
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Structure : Chlorine at position 6, boronic ester at position 4.
- Comparison : Chlorine’s larger atomic radius and weaker electronegativity compared to fluorine may reduce electronic withdrawal, impacting coupling reactivity. Molecular weight: 289.6 g/mol .
7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Methoxy- and Multi-Substituted Derivatives
7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Structure : Fluorine at position 7, methoxy at position 6.
- Molecular weight: 303.14 g/mol; purity: 97% .
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Structure : Methoxy at position 2.
- Comparison : Methoxy at position 2 may hinder steric access to the boronic ester, reducing reactivity in coupling reactions .
Preparation Methods
Iridium-Catalyzed C–H Borylation of 6-Fluoroquinolines
The most efficient and selective method reported for the preparation of 6-fluoro-3-borylquinolines is the iridium-catalyzed C–H borylation. This method uses an iridium catalyst complexed with bipyridine ligands to selectively borylate the quinoline ring at the 3-position.
- Starting Material: 6-Fluoroquinoline derivatives (e.g., 6-fluoro-2-methylquinolin-4(1H)-one).
- Catalyst: Iridium complex with bipyridine ligand.
- Borylating Agent: Bis(pinacolato)diboron (B2pin2).
- Solvent: Typically anhydrous organic solvents such as tetrahydrofuran (THF) or 1,4-dioxane.
- Conditions: Heating at moderate temperatures (~80–110 °C) under inert atmosphere.
- Workup: Quenching with water, extraction with organic solvents, drying, and purification by column chromatography.
- 6-Fluoro-2-methylquinolin-4(1H)-one (1.77 g, 10 mmol) dissolved in POCl3 (4.6 mL, 5 equiv) was stirred at 110 °C for 3 h to form an intermediate chloro derivative.
- Subsequent iridium-catalyzed borylation with B2pin2 yielded the 3-borylated quinoline derivative.
- Purification by silica gel chromatography afforded the target compound as a white solid.
This method provides good regioselectivity and yields, enabling access to the boronate ester functionalized quinoline scaffold suitable for further cross-coupling reactions.
Halogenation Followed by Miyaura Borylation
An alternative approach involves initial halogenation at the 3-position (e.g., iodination) of the quinoline ring, followed by palladium-catalyzed Miyaura borylation to install the boronate ester.
- Halogenation: Treatment of 6-fluoroquinoline derivatives with halogenating agents (e.g., N-iodosuccinimide or iodine sources) under controlled conditions to selectively introduce iodine at the 3-position.
- Miyaura Borylation: The 3-haloquinoline intermediate is reacted with bis(pinacolato)diboron in the presence of palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) and a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Halogenation | 6-Fluoroquinoline + Iodine source, room temp to 50 °C | 3-Iodo-6-fluoroquinoline intermediate |
| Borylation | 3-Iodo-6-fluoroquinoline + B2pin2, Pd(0), K2CO3, DMF, 85 °C, 18 h | 6-Fluoro-3-borylquinoline product |
This two-step sequence allows for high regioselectivity and good overall yields. The halogenation step requires careful control to avoid polyhalogenation or substitution at undesired positions.
Direct Functionalization via Nucleophilic Substitution and Subsequent Borylation
Some synthetic routes begin with functionalization of the quinoline nitrogen or other substituents to introduce leaving groups or directing groups that facilitate subsequent borylation.
- Conversion of 6-fluoro-2-methylquinolin-4(1H)-one to 4-chloro-6-fluoro-2-methylquinoline using POCl3 at elevated temperature.
- Alkylation of the quinoline nitrogen with benzyl bromide derivatives under basic conditions (K2CO3 in DMF).
- Subsequent borylation via iridium catalysis or palladium-catalyzed cross-coupling.
This method is less direct but can be useful for introducing additional functional groups or for preparing derivatives with tailored properties.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Selectivity | Notes |
|---|---|---|---|---|---|
| Iridium-Catalyzed C–H Borylation | Iridium catalyst, B2pin2, bipyridine ligand | 80–110 °C, inert atmosphere | 60–75 | High | Direct, regioselective borylation at C3 |
| Halogenation + Miyaura Borylation | Iodine source, Pd(0), B2pin2, K2CO3, DMF | 50 °C for halogenation, 85 °C for borylation | 50–70 | High | Two-step, requires halogenation intermediate |
| Nucleophilic substitution + Borylation | POCl3, benzyl bromide, Ir or Pd catalyst | 40–110 °C, various solvents | 40–65 | Moderate | Multi-step, allows functional group diversity |
Research Findings and Optimization Notes
- Catalyst Efficiency: Iridium catalysts with bipyridine ligands show superior regioselectivity and milder conditions compared to traditional palladium catalysis for direct borylation.
- Solvent Effects: Polar aprotic solvents such as DMF and dioxane enhance reaction rates and yields in both borylation and halogenation steps.
- Temperature Control: Elevated temperatures (~85–110 °C) are necessary for efficient borylation but must be balanced to prevent decomposition or side reactions.
- Purification: Silica gel chromatography using dichloromethane/ethyl acetate mixtures is effective for isolating pure boronate esters.
- Functional Group Tolerance: The methods tolerate fluoro substituents without displacement, preserving the desired substitution pattern critical for biological activity.
Q & A
Q. What are the common synthetic routes for preparing 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?
Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline scaffold. Key steps include:
- Fluorination : Direct fluorination at the 6-position via electrophilic substitution using Selectfluor® or similar reagents under controlled pH (pH 4–6) to avoid over-fluorination .
- Borylation : Introduction of the pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position via Miyaura borylation. This requires palladium catalysis (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂Pin₂) in anhydrous THF at 80–90°C . Critical Parameters :
- Oxygen-free conditions to prevent boronic ester oxidation.
- Monitoring reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) or ¹⁹F NMR for fluorination completion.
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF, 60°C, 12h | 65–70 | |
| Borylation | Pd(dppf)Cl₂, B₂Pin₂, KOAc, THF, 80°C, 24h | 50–60 |
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the quinoline aromatic protons (δ 7.8–8.5 ppm), fluorine substituent (¹⁹F NMR δ -110 to -120 ppm), and boronic ester signals (¹¹B NMR δ 28–30 ppm) .
- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₉H₂₂BFNO₂ ([M+H]⁺): Expected m/z 330.1785; deviation <2 ppm .
- X-ray Crystallography : Single-crystal analysis (if available) resolves regiochemistry and confirms the dioxaborolan ring geometry .
Q. What are the key reactivity patterns of the boronic ester group in this compound?
Methodological Answer: The boronic ester enables Suzuki-Miyaura cross-coupling reactions. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for aryl-aryl couplings .
- Solvent System : Use polar aprotic solvents (DMF, dioxane) with aqueous bases (Na₂CO₃, K₃PO₄) to stabilize the boronate intermediate.
- Limitations : Steric hindrance from the tetramethyl groups may reduce reactivity with bulky partners. Pre-activation with CsF or TBAF improves yields in such cases .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in further functionalization?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic attack on the quinoline ring:
- Electrophilic Aromatic Substitution (EAS) : Fluorine at C6 directs incoming electrophiles to C5 or C7 due to meta-directing effects. The boronic ester at C3 exerts minor steric but significant electronic effects via resonance .
- Nucleophilic Attack : The electron-deficient quinoline core favors nucleophilic substitution at C2 or C4 when activated by Lewis acids (e.g., AlCl₃) .
Table 2: DFT-Predicted Reactivity Sites
| Position | Partial Charge (e) | Reactivity Rank |
|---|---|---|
| C2 | -0.12 | High |
| C5 | -0.08 | Moderate |
| C7 | -0.09 | Moderate |
Q. How should researchers address contradictory data in catalytic cross-coupling yields?
Methodological Answer: Discrepancies in Suzuki-Miyaura yields (e.g., 40% vs. 70%) often arise from:
- Oxygen Sensitivity : Trace O₂ degrades Pd catalysts. Use Schlenk techniques or degassed solvents .
- Substrate Purity : Residual moisture in the boronic ester hydrolyzes it to boronic acid, reducing reactivity. Dry via azeotropic distillation with toluene .
- Catalyst Loading : Optimize Pd:substrate ratios (typically 1–5 mol%) using design-of-experiments (DoE) frameworks .
Q. What strategies enhance the compound’s stability in biological assays?
Methodological Answer:
- Protection of Boronic Ester : Use pro-drug strategies (e.g., masking with diols) to prevent hydrolysis in aqueous media .
- Formulation : Encapsulate in PEGylated liposomes to improve solubility and reduce enzymatic degradation .
- Activity Validation : Compare IC₅₀ values in fluorinated vs. non-fluorinated analogs to isolate the fluorine’s electronic effects .
Key Data Contradictions and Resolutions
- Fluorination Yield Variability : Some protocols report 65% yields (), while others achieve ≤50%. Resolution: Pre-activate the quinoline with BF₃·Et₂O to enhance electrophilic substitution .
- Borylation Side Products : Unwanted deborylation occurs at >90°C. Resolution: Strict temperature control (±2°C) via microwave-assisted heating .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
